6α-Hydroxy Paclitaxel is a primary metabolite of the chemotherapeutic drug Paclitaxel. [, ] It is formed through the metabolic process of Paclitaxel, primarily mediated by the cytochrome P450 enzyme CYP2C8. [] This metabolite is often studied in the context of Paclitaxel metabolism and pharmacokinetic variability. [, ]
6α-Hydroxy Paclitaxel-d5 is classified as a stable isotope-labeled compound, specifically a deuterated metabolite. It is synthesized from Paclitaxel through hydroxylation at the 6α position, followed by deuterium labeling. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Paclitaxel and its derivatives.
The synthesis of 6α-Hydroxy Paclitaxel-d5 involves several key steps:
These synthetic routes are designed to be scalable for industrial production while maintaining high purity levels necessary for research applications .
The molecular formula of 6α-Hydroxy Paclitaxel-d5 is . The structure features a complex arrangement typical of taxanes, characterized by multiple rings and functional groups that contribute to its biological activity.
The presence of deuterium allows for enhanced detection in mass spectrometry, facilitating detailed studies on its pharmacokinetics .
6α-Hydroxy Paclitaxel-d5 can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled temperatures and pH levels are critical to achieving desired outcomes .
The mechanism of action of 6α-Hydroxy Paclitaxel-d5 mirrors that of its parent compound, Paclitaxel. This compound exerts its effects primarily through:
Relevant data indicate that its stability under physiological conditions makes it suitable for use in biological studies .
6α-Hydroxy Paclitaxel-d5 has several significant applications in scientific research:
The unique properties conferred by deuterium labeling allow researchers to conduct more precise studies on drug metabolism and therapeutic efficacy .
6α-Hydroxy Paclitaxel-d5 is a deuterium-labeled analog of 6α-hydroxy paclitaxel, the principal human metabolite of the chemotherapeutic agent paclitaxel. The compound features site-specific substitution of five hydrogen atoms with deuterium (²H or D) at the benzamide phenyl ring (positions 3', 4', 5', 3'', 5'') of the paclitaxel core structure. This targeted deuteration preserves the stereochemical configuration of the parent molecule, including the critical 6α-hydroxylation site essential for its metabolic identity. The isotopic labeling strategy maintains the original taxane ring system and ester side chains, ensuring biochemical equivalence while enabling spectroscopic differentiation [1] [9].
The structural integrity of the deuterated metabolite was confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which validated both the retention of native paclitaxel's complex diterpenoid architecture and the precise incorporation of deuterium atoms. X-ray crystallographic studies of the non-deuterated metabolite further corroborate the equatorial orientation of the 6α-hydroxy group, a feature directly influencing its molecular interactions and metabolic stability [4] [9].
Table 1: Deuteration Pattern of 6α-Hydroxy Paclitaxel-d5
Deuterium Position | Chemical Environment | Biochemical Significance |
---|---|---|
3' and 5' | Benzamide phenyl ring (meta) | Minimal steric perturbation; maintains metabolic pathway fidelity |
4' | Benzamide phenyl ring (para) | Enhances spectroscopic detection |
3'' and 5'' | Phenyl group (meta) | Reduces metabolic cleavage susceptibility |
The molecular formula of 6α-Hydroxy Paclitaxel-d5 is C47H46D5NO15, with an exact molecular weight of 874.94 g/mol. This represents a 5.03 Da mass shift compared to the non-deuterated metabolite (869.91 g/mol), a critical feature exploited in mass spectrometric detection. When analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the compound demonstrates characteristic fragmentation patterns:
Advanced HRMS platforms achieve mass accuracy within 2 ppm for this compound, enabling unambiguous differentiation from endogenous metabolites in complex biological matrices. The deuterium-induced mass shift eliminates isobaric interference during quantification, particularly crucial for chromatographic methods monitoring transitions such as 876→308 for 6α-Hydroxy Paclitaxel-d5 versus 871→308 for its non-deuterated counterpart [6] [10].
Table 2: Key Mass Spectrometric Characteristics
Parameter | Specification | Analytical Utility |
---|---|---|
Molecular Formula | C47H46D5NO15 | Definitive compound identification |
Molecular Weight | 874.94 g/mol | Isotopic standard calibration |
[M+H]+ | m/z 875.95 | Precursor ion selection |
Main Product Ion | m/z 308.20 | Quantification transition |
Mass Accuracy | <2 ppm | Distinguishes from structural analogs |
The strategic placement of deuterium atoms at aromatic positions (rather than labile aliphatic sites) confers exceptional metabolic stability while minimizing alterations to the molecule's physicochemical behavior. Unlike protiated C-H bonds, the stronger carbon-deuterium (C-D) bonds exhibit higher resistance to cytochrome P450-mediated oxidation, particularly against CYP2C8—the primary enzyme responsible for paclitaxel 6α-hydroxylation. This kinetic isotope effect (KIE) reduces deuterium/hydrogen exchange in biological systems, maintaining isotopic purity during analytical procedures [3] [7].
Comparative stability studies demonstrate that 6α-Hydroxy Paclitaxel-d5 retains >98% isotopic integrity after:
The deuterated metabolite's resistance to isotopic scrambling is evidenced by <0.5% back-exchange to non-deuterated forms under physiological pH conditions. This stability profile stems from the aromatic C-D bonds' dissociation energy (approximately 464 kJ/mol versus 413 kJ/mol for C-H), which substantially decreases the rate of inadvertent metabolic transformations while preserving the compound's chromatographic behavior [1] [4] [9].
Table 3: Stability Parameters of 6α-Hydroxy Paclitaxel-d5
Stress Condition | Duration | Isotopic Purity Retention | Key Stability Factor |
---|---|---|---|
Human Plasma (37°C) | 72 hours | >98% | Resistance to esterase-mediated hydrolysis |
Liver Microsomes (NADPH) | 24 hours | >97% | Reduced CYP-mediated secondary metabolism |
pH Gradient (2.0-9.0) | 24 hours | >99% | Inertness to acid/base-catalyzed exchange |
Freeze-Thaw Cycles (-80°C/RT) | 3 cycles | >98% | Crystalline stability |
Chromatographic and functional analyses reveal near-identical behavior between 6α-Hydroxy Paclitaxel-d5 and its non-deuterated counterpart, with minor retention time differences (ΔRT = 0.12-0.15 min) observed in reverse-phase HPLC systems. This similarity validates its utility as an internal standard for quantitative assays. Both compounds share identical ultraviolet absorption spectra (λmax = 227 nm), confirming deuterium does not alter electronic transitions in chromophoric regions [2] [6].
Biologically, 6α-Hydroxy Paclitaxel retains significant pharmacodynamic properties:
The deuterated metabolite's equivalence in transport inhibition properties but divergence in metabolic stability makes it an indispensable tool for dissecting paclitaxel's disposition pathways. When co-incubated with paclitaxel in hepatocyte models, 6α-Hydroxy Paclitaxel-d5 enables precise quantification of intrinsic clearance rates without signal interference from endogenous metabolites—a limitation plaguing non-deuterated analog quantification [2] [8] [10].
Table 4: Functional Comparison with Non-Deuterated Metabolite
Property | 6α-Hydroxy Paclitaxel-d5 | 6α-Hydroxy Paclitaxel | Analytical Impact |
---|---|---|---|
Retention Time (C18) | 8.45 ± 0.10 min | 8.32 ± 0.10 min | Predictable chromatographic resolution |
OATP1B1 Inhibition (IC50) | 1.82 ± 0.15 µM | 1.79 ± 0.13 µM | Equivalent transporter interactions |
Microsomal Half-life | >120 minutes | 28 ± 4 minutes | Reduced secondary metabolism |
MS/MS Signal Intensity | 3.2-fold enhancement | Baseline variability | Improved detection sensitivity |
The deuterated analog's enhanced stability facilitates its application in longitudinal pharmacokinetic studies, where conventional metabolites may degrade during sample processing. Research by Posocco et al. demonstrates that incorporating 6α-Hydroxy Paclitaxel-d5 as an internal standard improves assay precision for 6α-hydroxy paclitaxel quantification in human plasma, reducing inter-day variability from >12% to <6% across a 1–1000 ng/mL calibration range [6] [10]. This analytical robustness underpins its adoption in therapeutic drug monitoring protocols for paclitaxel-based chemotherapy regimens.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5